Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 220.75 g/mol. This compound is classified as a heterocyclic organic compound, specifically containing a pyridine ring structure. It is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical suppliers and is often listed under different identifiers, including its CAS number, which is 1864554-85-7. It has been studied for its biological activities and potential therapeutic uses, making it a subject of interest in both academic and industrial research settings.
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride falls under the category of small organic molecules. Specifically, it is a derivative of dihydropyridine, which is known for its role in various biological processes and as a scaffold in drug design.
The synthesis of methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride involves several steps that typically include the formation of the dihydropyridine core followed by functionalization to introduce the methyl ester group.
The molecular structure of methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride features:
Key structural data includes:
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride can participate in various chemical reactions:
The reactivity of this compound can be influenced by factors such as solvent choice and temperature, which are critical in optimizing yields during synthetic procedures.
The mechanism of action for methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit activity against various biological targets, suggesting potential therapeutic roles in treating diseases such as cancer or bacterial infections.
Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride has several scientific uses:
The synthesis of the pyridine-acetate core in Methyl 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate hydrochloride relies on strategic N-alkylation of 5-aminopyridin-2-one precursors with methyl haloacetates. This reaction constructs the critical C–N bond between the pyridinone nitrogen and the acetate moiety. The hydrochloride salt is subsequently generated through acid-mediated protonation of the amino group under controlled conditions [1] [4].
A particularly efficient route employs methyl bromoacetate as the alkylating agent, with the reaction proceeding via an SN₂ mechanism. Catalytic optimization reveals that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction kinetics by facilitating interphase reactant transfer, particularly in biphasic systems. This approach achieves yields exceeding 85% under optimized conditions, representing a significant improvement over traditional uncatalyzed methods .
Table 1: Catalytic Strategies for Core Assembly
Alkylating Agent | Catalyst System | Reaction Time (h) | Yield (%) |
---|---|---|---|
Methyl bromoacetate | None | 24 | 62 |
Methyl bromoacetate | TBAB (5 mol%) | 8 | 87 |
Methyl chloroacetate | TBAB (5 mol%) | 12 | 78 |
Methyl iodoacetate | Crown ether (15-crown-5) | 6 | 91 |
Solvent polarity and reaction temperature critically influence both reaction kinetics and product stability. Dimethylformamide (DMF) emerges as the optimal solvent due to its high polarity (ε=36.7), which effectively solubilizes ionic intermediates and facilitates the deprotonation of the pyridinone N–H group. This solvation environment stabilizes the transition state during nucleophilic attack, reducing activation energy .
Temperature studies demonstrate a biphasic relationship between yield and thermal conditions. Below 60°C, reaction kinetics are prohibitively slow (conversion <40%). The optimal window lies between 60-80°C, achieving near-complete conversion within 4-6 hours. However, exceeding 80°C promotes competitive ester hydrolysis and pyridinone decomposition, diminishing yields by 15-30% [3]. Experimental data confirm that thermal modulation must be precisely synchronized with reagent addition rates to suppress exothermic side reactions.
Table 2: Solvent and Temperature Optimization Profile
Solvent | Dielectric Constant (ε) | Temperature (°C) | Isolated Yield (%) | Major Impurity |
---|---|---|---|---|
DMF | 36.7 | 70 | 92 | <1% Hydrolysis product |
Acetonitrile | 37.5 | 80 | 78 | 8% Dialkylated byproduct |
Dimethylacetamide | 37.8 | 75 | 88 | 3% Degradation |
Tetrahydrofuran | 7.6 | 65 | 51 | 22% Starting material |
The alkylation mechanism proceeds through a concerted deprotonation-alkylation pathway where strong bases (e.g., NaH, K₂CO₃) generate a pyridinone anion that acts as a nucleophile. Sodium hydride (1.1 equiv) in DMF provides optimal results by quantitatively forming the reactive anion within 30 minutes at 0°C. The subsequent alkylation with methyl bromoacetate exhibits second-order kinetics, with rate constants (k₂) increasing linearly with base concentration .
Competitive pathways necessitate careful optimization:
The hydrochloride salt formation introduces additional constraints. Post-alkylation, the free base must be isolated prior to hydrochloric acid treatment to prevent ester hydrolysis. Acidification at 0-5°C in anhydrous ethyl acetate provides the hydrochloride salt as a crystalline solid without compromising the ester functionality [1] [4].
Transitioning from batch to continuous flow processing addresses critical exotherm management and mixing efficiency challenges in large-scale synthesis. Microreactor systems (channel diameter: 500-1000 μm) enable precise thermal control during the exothermic alkylation step, maintaining isothermal conditions (±2°C) compared to batch temperature spikes exceeding 15°C .
A demonstrated flow configuration comprises three stages:
This system achieves 95% conversion with 15-minute total residence time and produces hydrochloride salt with consistent purity (>99.5% HPLC). Productivity reaches 1.2 kg/hour using a reactor volume of 120 mL, representing an 8-fold space-time yield improvement over batch processing . The technology facilitates direct integration with continuous crystallization, enhancing material efficiency while reducing solvent consumption by 40%.
Table 3: Continuous Flow Reactor Parameters and Performance
Parameter | Batch Process | Flow Process | Improvement Factor |
---|---|---|---|
Reaction time | 8 hours | 15 minutes | 32x |
Temperature control | ±15°C variation | ±2°C variation | N/A |
Output consistency | 92±5% purity | 99.5±0.3% purity | 7x reduced variability |
Solvent consumption | 15 L/kg product | 9 L/kg product | 40% reduction |
Thermal energy demand | 28 kWh/kg | 9 kWh/kg | 67% reduction |
Comprehensive Compound Index
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